molecular formula C20H30Cl3N3 B1419483 {[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride CAS No. 1185303-72-3

{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride

Cat. No.: B1419483
CAS No.: 1185303-72-3
M. Wt: 418.8 g/mol
InChI Key: WJPUOHZKWQSPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride (hereafter referred to as the target compound) is a synthetic amine derivative with the molecular formula C₂₀H₃₀Cl₃N₃ and a molar mass of 426.83 g/mol . Its structure comprises a piperidine core substituted with a 2-methylbenzyl group at the 1-position and a pyridin-3-ylmethylamine moiety at the 4-position. The trihydrochloride salt enhances its solubility in aqueous environments, a critical feature for pharmacokinetic applications.

The compound is cataloged under multiple synonyms, including:

  • 3-Pyridinemethanamine, N-[[1-[(2-methylphenyl)methyl]-4-piperidinyl]methyl]-, hydrochloride (1:3)
  • 1-(1-(2-Methylbenzyl)piperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine trihydrochloride
  • CTK6C2050 (ChemSpider ID) .

Properties

IUPAC Name

1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)methanamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3.3ClH/c1-17-5-2-3-7-20(17)16-23-11-8-18(9-12-23)13-22-15-19-6-4-10-21-14-19;;;/h2-7,10,14,18,22H,8-9,11-13,15-16H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPUOHZKWQSPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)CNCC3=CN=CC=C3.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound A : [(1-Cyclopentylpiperidin-4-yl)methyl]-(pyridin-3-ylmethyl)amine trihydrochloride

  • Molecular Formula : C₁₇H₃₀Cl₃N₃
  • Key Difference : Cyclopentyl group replaces the 2-methylbenzyl substituent.

Compound B : 1-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride (CAS 1185293-43-9)

  • Molecular Formula : C₁₁H₂₁Cl₃N₄
  • Key Difference : Lacks the 2-methylbenzyl substituent entirely.
  • Implications : Simplified structure may improve metabolic stability but diminish selectivity for targets requiring hydrophobic interactions .

Compound C : N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine

  • Molecular Formula : C₃₀H₃₈N₄O (free base)
  • Key Difference : Incorporates an indole-propoxy chain and propargylamine group.
  • Implications : Exhibits dual cholinesterase and MAO-B inhibition (IC₅₀ values: 0.12 μM for AChE, 0.08 μM for MAO-B), highlighting how extended substituents can confer multifunctional activity .

Pharmacokinetic and Pharmacodynamic Profiles

Property Target Compound Compound A Compound C
Water Solubility High (trihydrochloride salt) High (trihydrochloride salt) Moderate (free base)
Enzymatic Inhibition Not reported Not reported Dual AChE/MAO-B inhibitor
Structural Complexity Moderate Low High

Key Research Findings

  • Hydrophobic Substituents : The 2-methylbenzyl group in the target compound likely enhances binding to hydrophobic pockets in enzyme active sites, as seen in Compound C’s MAO-B inhibition .
  • Salt Form : Trihydrochloride salts (common in Compounds A and B) improve bioavailability compared to free bases, which aligns with trends in CNS drug development .
  • Selectivity : Simplified analogs like Compound B may lack the target compound’s specificity, underscoring the importance of the 2-methylbenzyl group for targeted interactions .

Preparation Methods

Step 1: Preparation of 1-(2-Methylbenzyl)piperidin-4-ol or -amine Intermediate

  • The initial step involves synthesizing the piperidine core substituted with a 2-methylbenzyl group at the nitrogen atom.
  • This is typically achieved through nucleophilic substitution reactions where a piperidine derivative reacts with 2-methylbenzyl halides or electrophiles.
  • Alternatively, reductive amination of 4-piperidone derivatives with 2-methylbenzylamine can be employed.

Reaction conditions:

  • Use of potassium carbonate or potassium tert-butoxide as base.
  • Solvent: Dimethylformamide (DMF) or ethanol.
  • Temperature: Room temperature to 80°C.

Research Data:

  • Similar approaches have been documented where aromatic benzyl groups are introduced onto piperidine rings via nucleophilic substitution, with yields ranging from 70-85% under optimized conditions.

Introduction of the Methylmethylamine Side Chain

Step 2: Alkylation of the Piperidine Nitrogen

  • The methylmethylamine moiety is introduced via alkylation of the piperidine nitrogen with a suitable halogenated methyl precursor, such as chloromethyl pyridine derivatives.
  • This step often involves SN2 reactions facilitated by potassium carbonate or cesium carbonate in polar aprotic solvents like DMF.

Reaction conditions:

  • Temperature: Reflux (~80°C).
  • Time: 12-24 hours.
  • Purification: Column chromatography or recrystallization.

Research Data:

  • Similar alkylation reactions have been successfully performed with pyridylmethyl chlorides, yielding the desired intermediates with high purity.

Formation of the Pyridin-3-ylmethyl Group

Step 3: Attachment of the Pyridin-3-ylmethyl Group

  • This involves nucleophilic substitution or alkylation of the amine intermediate with pyridin-3-methyl halides or pyridin-3-carbaldehyde derivatives.
  • When using aldehydes, reductive amination with a reducing agent like sodium cyanoborohydride is preferred.

Reaction conditions:

  • Solvent: Methanol or ethanol.
  • Temperature: Room temperature to 60°C.
  • Reducing agent: Sodium cyanoborohydride.

Research Data:

  • Reductive amination of aldehyde intermediates has been demonstrated to efficiently produce N-alkylated amines with yields exceeding 80%.

Salt Formation: Trihydrochloride

Step 4: Conversion to Trihydrochloride Salt

  • The free base synthesized through the above steps is converted into its salt form by treatment with hydrochloric acid.
  • Typically, hydrochloric acid in an aqueous or alcohol solution is used to protonate the amine, forming the trihydrochloride salt.

Procedure:

  • Dissolve the free base in a minimal amount of methanol or ethanol.
  • Add hydrochloric acid dropwise until precipitation occurs.
  • Isolate the salt via filtration and dry under vacuum.

Notes:

  • The trihydrochloride form enhances stability, solubility, and bioavailability.

Summary Data Table of Preparation Methods

Step Reaction Type Reagents & Conditions Yield / Notes
1 Nucleophilic substitution / reductive amination 2-methylbenzyl halide or amine, base (K2CO3), solvent (DMF/ethanol), reflux 70-85% yield
2 Alkylation Methylpiperidine derivative, K2CO3, DMF, reflux High purity intermediates
3 Reductive amination Pyridin-3-carbaldehyde, amine intermediate, NaBH3CN, methanol >80% yield
4 Salt formation HCl in ethanol/methanol Quantitative precipitation

Research Findings and Additional Notes

  • Spectroscopic Characterization: The intermediates and final compound are characterized via NMR, IR, and mass spectrometry to confirm structure and purity.
  • Reaction Optimization: Parameters such as temperature, solvent, and molar ratios are optimized to maximize yield and purity.
  • Safety and Handling: Reactions involving halogenated compounds and acids require appropriate safety measures, including inert atmospheres and proper waste disposal.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for {[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride, and how can purity be validated?

  • Methodological Answer : The synthesis of structurally similar piperidine derivatives often involves alkylation of the piperidine core followed by salt formation. For example, the synthesis of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine involves sequential reactions in dichloromethane with NaOH-mediated steps, followed by purification to achieve >99% purity . Validation typically employs HPLC (≥98% purity criteria) and spectroscopic techniques (e.g., 1^1H NMR, 13^{13}C NMR). Mass spectrometry (MS) and elemental analysis further confirm molecular weight and stoichiometry.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Safety data sheets (SDS) for analogous compounds emphasize respiratory protection (NIOSH-approved respirators), nitrile gloves, and eye/face shields to prevent inhalation, dermal contact, or ocular exposure . Ventilated fume hoods are mandatory during synthesis or weighing. Emergency protocols include immediate skin decontamination with water and medical consultation for persistent irritation .

Q. How can researchers characterize the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer : Solubility profiling involves titrating the compound in buffered solutions (e.g., ammonium acetate buffer at pH 6.5 ) across a pH range (1–12). Stability studies use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For hygroscopic salts like trihydrochlorides, storage in desiccators with inert gas (argon) is recommended .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts in the preparation of this compound?

  • Methodological Answer : Reaction optimization may include:

  • Catalyst Screening : Use of Pd/C or other catalysts for hydrogenation steps.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
  • Temperature Control : Stepwise heating (e.g., 0°C → RT) to suppress side reactions.
  • Purification : Gradient flash chromatography or recrystallization to isolate the target compound from structurally similar impurities (e.g., unreacted benzyl intermediates) .

Q. How should researchers resolve discrepancies in pharmacological data (e.g., conflicting receptor binding affinities)?

  • Methodological Answer : Contradictory data may arise from assay variability (e.g., cell line differences, ligand concentrations). To address this:

  • Standardize Assays : Use validated cell lines (e.g., HEK293 for GPCR studies) and internal controls.
  • Cross-Validate : Compare results across orthogonal methods (e.g., radioligand binding vs. functional cAMP assays).
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to quantify variability and identify outliers .

Q. What experimental designs are suitable for evaluating the environmental impact of this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL :

  • Abiotic Studies : Assess hydrolysis/photolysis rates in simulated environmental matrices (e.g., water, soil).
  • Biotic Studies : Use Daphnia magna or algae for acute toxicity (EC50/LC50).
  • Long-Term Monitoring : Deploy LC-MS/MS to detect bioaccumulation in model organisms over 6–12 months.
  • Risk Modeling : Integrate physicochemical properties (logP, pKa) with exposure data to predict ecological risks.

Q. How can computational methods predict the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME or ADMETLab estimate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and excretion (renal clearance).
  • Molecular Dynamics (MD) : Simulate binding to plasma proteins (e.g., albumin) using GROMACS.
  • QSAR Modeling : Train models on piperidine analogs to predict bioavailability and half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride
Reactant of Route 2
Reactant of Route 2
{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.